molecular formula C20H23NO5 B268413 2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268413
M. Wt: 357.4 g/mol
InChI Key: YRWJZMYUUPAZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.

Mechanism of Action

2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide exerts its anti-cancer effects by selectively inhibiting the activity of BTK, a key signaling molecule involved in the development and survival of cancer cells. By blocking the activity of BTK, 2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, induction of apoptosis in cancer cells, inhibition of cancer cell proliferation and migration, and modulation of immune cell function.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and low toxicity. However, the compound has some limitations, including poor solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. These include further preclinical studies to evaluate its efficacy and safety in different types of cancer, as well as clinical trials to assess its potential as a therapeutic agent in humans. Other potential directions for research include exploring the use of 2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other anti-cancer agents, as well as investigating its effects on immune cell function and the tumor microenvironment.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-methoxyphenol with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base to form the final product, 2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and good pharmacokinetic properties.

properties

Product Name

2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO5/c1-23-16-7-9-17(10-8-16)26-14-20(22)21-15-4-2-5-18(12-15)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,21,22)

InChI Key

YRWJZMYUUPAZCG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

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